molecular formula C26H50O12P4 B6309034 Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) CAS No. 136455-49-7

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate)

Cat. No.: B6309034
CAS No.: 136455-49-7
M. Wt: 678.6 g/mol
InChI Key: UVEPIPICGDMOMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) typically involves the condensation of diethyl phosphonate with benzene-1,2,4,5-tetrayltetrakis(methylene) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve a high purity level (>95%) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored using analytical techniques like HPLC to ensure the desired product is formed . The final product is then isolated and purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) exerts its effects involves the chelation of metal ions. The phosphonate groups form strong bonds with metal ions, stabilizing them and preventing unwanted reactions . This chelation process is crucial in applications such as metal ion transport and storage, as well as in corrosion inhibition .

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate): Similar structure but with fewer ethyl groups.

    Hexaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate): Contains six ethyl groups instead of eight.

Uniqueness

Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate) is unique due to its high number of ethyl groups, which enhances its ability to form stable complexes with metal ions. This makes it particularly effective in applications requiring strong metal ion chelation .

Properties

IUPAC Name

1,2,4,5-tetrakis(diethoxyphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O12P4/c1-9-31-39(27,32-10-2)19-23-17-25(21-41(29,35-13-5)36-14-6)26(22-42(30,37-15-7)38-16-8)18-24(23)20-40(28,33-11-3)34-12-4/h17-18H,9-16,19-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEPIPICGDMOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O12P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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